![molecular formula C22H12ClF2N3 B2653379 1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-09-5](/img/structure/B2653379.png)
1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . These types of structures are often found in various biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the heterocyclic ring, followed by various substitutions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substitutions at different positions. These include a 3-chlorophenyl group, a phenyl group, and two fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic ring and the various substituents. For example, the chlorophenyl groups might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would all play a role .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives have been synthesized and applied as corrosion inhibitors for metals in acidic environments. Saraswat and Yadav (2020) investigated the corrosion inhibition behavior of quinoxaline derivatives for mild steel in an acidic medium, showcasing their high efficiency in protecting metal surfaces. Their study combines experimental approaches with computational analysis, highlighting the mixed type inhibition mechanism and the correlation between theoretical parameters and experimental results (Saraswat & Yadav, 2020).
Optical Properties
The optical properties of quinoline derivatives have been extensively studied, with research focusing on their absorption and emission spectra in various solvents. Khachatryan et al. (2006) and Całus et al. (2006) explored the optical properties of 4-aryl-1H-pyrazolo[3,4-b]quinolines, revealing insights into the positions and intensity of emission and the longest wavelength absorption band. These findings are significant for developing new materials with potential applications in photovoltaics, electronics, and as luminescent markers (Khachatryan, Boszczyk, & Tomasik, 2006); (Całus, Gondek, Danel, Jarosz, & Kityk, 2006).
Photovoltaic and Electrochemical Applications
Quinoline derivatives have also been explored for their photovoltaic properties and applications in organic–inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) demonstrated the potential of quinoline derivatives in enhancing the performance of photodiodes, indicating their suitability for use in photovoltaic devices. Their work highlights the rectification behavior and photovoltaic properties of these compounds, providing a basis for their application in energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Structure and Drug Design
The synthesis and structural characterization of quinoline derivatives are crucial for their application in pharmaceuticals and drug design. Abad et al. (2021) synthesized a novel isoxazolquinoxalin derivative, showcasing its potential as an anti-cancer drug through comprehensive analyses, including DFT calculations, Hirshfeld surface analysis, and molecular docking studies. This research underscores the importance of structural analysis in the development of new therapeutic agents (Abad et al., 2021).
将来の方向性
特性
IUPAC Name |
1-(3-chlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINGIVBHWIRNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B2653302.png)
![[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B2653303.png)
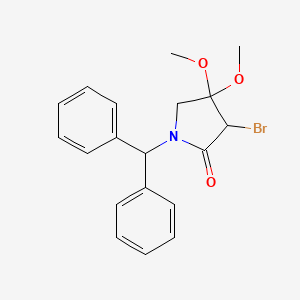
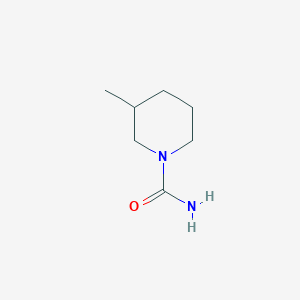
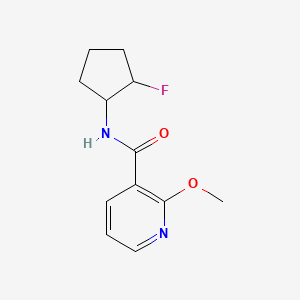
![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

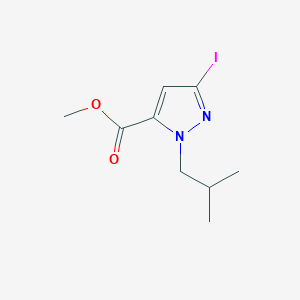
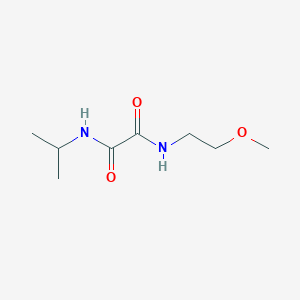
![8-Thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)